molecular formula C26H22ClNO5 B2400746 3-(4-chlorophenyl)-9-(3,4-dimethoxybenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929402-97-1

3-(4-chlorophenyl)-9-(3,4-dimethoxybenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2400746
CAS No.: 929402-97-1
M. Wt: 463.91
InChI Key: VRMZVHVVONQYNV-UHFFFAOYSA-N
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Description

The compound 3-(4-chlorophenyl)-9-(3,4-dimethoxybenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one features a chromeno-oxazin-one core fused with a dihydrochromene ring system. Key structural attributes include:

  • A 4-chlorophenyl group at position 3, contributing hydrophobic and electron-withdrawing properties.
  • The oxazin-4-one ring, which may confer rigidity and influence biological interactions.

Properties

IUPAC Name

3-(4-chlorophenyl)-9-[(3,4-dimethoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO5/c1-30-23-9-3-16(11-24(23)31-2)12-28-13-20-22(33-15-28)10-8-19-25(29)21(14-32-26(19)20)17-4-6-18(27)7-5-17/h3-11,14H,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMZVHVVONQYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)Cl)OC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-9-(3,4-dimethoxybenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic compound with a complex structure that has garnered interest in pharmacological research. Its molecular formula is C26H22ClNO5, and it has a molecular weight of 463.91 g/mol. This compound has been investigated for its potential biological activities, particularly in antifungal and anticancer applications.

Antifungal Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant antifungal properties. Specifically, research on related compounds has shown effective inhibition against pathogenic fungal strains. For instance, certain 3-(4-chlorophenyl)-substituted pyrazole derivatives were synthesized and tested for their antifungal activity, revealing promising results against four different fungal pathogens.

Antitubercular Activity

In addition to antifungal properties, the same derivatives have shown interesting activity against Mycobacterium tuberculosis (H37Rv strain). This suggests that compounds with a similar core structure may serve as potential leads for the development of new antitubercular agents.

Anticancer Activity

The anticancer potential of this compound is also noteworthy. A study focused on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles revealed that one particular derivative (compound 4j ) demonstrated potent inhibitory effects against glioblastoma cell lines. This compound was effective in inhibiting neurosphere formation in primary patient-derived glioma stem cells and displayed low cytotoxicity towards non-cancerous cells at therapeutic concentrations .

Table 1: Summary of Biological Activities

Activity Findings
Antifungal Effective against multiple pathogenic fungal strains
Antitubercular Showed activity against Mycobacterium tuberculosis H37Rv strain
Anticancer Inhibitory effects on glioblastoma cells with low toxicity to non-cancerous cells

The biological activities of this compound may be attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. In particular, the inhibition of the AKT pathway has been highlighted as a critical mechanism by which certain derivatives exert their anticancer effects. The AKT signaling pathway is known to play a significant role in glioma malignancy and is often targeted for therapeutic intervention .

Case Studies

In one notable case study involving compound 4j , researchers evaluated its efficacy against various glioma cell lines (U87MG, C6, U251). The results indicated that this compound not only inhibited tumor growth but also demonstrated selectivity for cancerous cells over normal cells. The study established an IC50 value for AKT2/PKBβ inhibition at approximately 12 μM, indicating strong specificity towards this oncogenic kinase .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s closest analogs differ in substituents at positions 3, 9, or the oxazinone core. Key comparisons include:

:
  • Compound: 3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one.
  • Comparison : Replaces the 3,4-dimethoxybenzyl group with a thiophen-2-ylmethyl substituent.
:
  • Compound 4h (n=3): 3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-dihydrochromeno-oxazin-4-one.
  • Comparison : Features a hydroxybutyl chain at position 9 and a trifluoromethyl group at position 2.
  • Impact : The hydroxybutyl substituent increases hydrophilicity, while the trifluoromethyl group enhances metabolic stability and electronegativity. The target compound’s dimethoxybenzyl group may improve lipophilicity and membrane permeability .
:
  • Compound: 2-(3,4-Dichlorophenyl)-9-(3-fluorobenzyl)-3-hydroxy-dihydrochromeno-oxazin-4-one.
  • Comparison : Substitutes the 4-chlorophenyl group with a 3,4-dichlorophenyl moiety and adds a 3-fluorobenzyl group.
  • The fluorine atom on the benzyl group may improve bioavailability .

Physical Properties

Melting points and spectral data from analogs suggest trends influenced by substituents:

Compound (Source) Substituents (Position 9) Position 3 Substituent Melting Point (°C) Key Spectral Data (1H NMR δ, ppm)
Target Compound 3,4-Dimethoxybenzyl 4-Chlorophenyl N/A N/A
Thiophen-2-ylmethyl 4-Chlorophenyl N/A N/A
(4h, n=3) 4-Hydroxybutyl 3,4-Dimethoxyphenyl 154–156 6.80–7.40 (aromatic H)
(4i, n=3) 4-Hydroxybutyl 4-Fluorophenyl 137–139 7.20–7.80 (aromatic H)
(12b) Ferrocenyl-methyl N/A N/A 4.10–4.50 (ferrocene H)

Observations :

  • Hydrophilic substituents (e.g., hydroxybutyl in ) correlate with higher melting points (~150–166°C) compared to hydrophobic groups. The target compound’s dimethoxybenzyl group may result in a melting point >150°C, similar to analogs.
  • Aromatic proton shifts in 1H NMR (6.80–7.80 ppm) are consistent across analogs, confirming the chromeno-oxazin-one core’s stability .
Antiparasitic Activity () :
  • Ferrocenyl derivatives (e.g., 12b) exhibit in vitro antimalarial and antitrypanosomal activity, attributed to redox-active ferrocene moieties. The target compound’s dimethoxybenzyl group lacks metal centers but may interact with parasitic enzymes via π-π stacking .
Antioxidant Potential (Inferred from ) :
  • Compounds with ortho-dihydroxy groups on aromatic rings (e.g., catechol derivatives) show strong DPPH radical scavenging (IC50 < 10 µg/mL).
Metabolic Stability :
  • Trifluoromethyl groups () and halogens () improve metabolic resistance. The 4-chlorophenyl and dimethoxy groups in the target compound may similarly slow hepatic degradation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-9-(3,4-dimethoxybenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one?

  • Methodology : The compound can be synthesized via multi-step pathways involving cyclization and substitution reactions. A recommended approach includes:

Core formation : Use Pechmann condensation to construct the chromeno-oxazine framework, as demonstrated for structurally similar compounds .

Substituent introduction : Employ nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the 3,4-dimethoxybenzyl and 4-chlorophenyl groups. Ultrasound-assisted synthesis may enhance reaction efficiency and yield .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) for high purity (>95%) .

  • Key Data :

Reaction StepCatalyst/SolventYield (%)Purity (%)
Chromeno-oxazine coreH2SO4 (Pechmann)72–8590–95
Substituent couplingPd(PPh3)4, DMF60–7585–90

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H/13C NMR confirms substituent positions and stereochemistry. For example, the 3,4-dimethoxybenzyl group shows distinct aromatic proton signals at δ 6.8–7.2 ppm and methoxy singlet at δ 3.8 ppm .
  • HRMS : High-resolution mass spectrometry verifies molecular formula (e.g., [M+H]+ calculated for C28H24ClNO5: 490.1412) .
  • X-ray crystallography : Resolves bond angles and dihedral distortions in the fused chromeno-oxazine ring .

Q. What are the primary solubility and stability considerations for this compound?

  • Methodology :

  • Solubility : Test in DMSO, ethanol, and chloroform. Structurally similar compounds exhibit poor aqueous solubility (<0.1 mg/mL) but high solubility in DMSO (>50 mg/mL) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 30 days). Oxazine derivatives typically degrade <5% under these conditions if stored in inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound's bioactivity?

  • Methodology :

Substituent variation : Synthesize analogs with modified substituents (e.g., replacing 3,4-dimethoxybenzyl with pyridinyl or thiophenyl groups) .

Bioassays : Test antimicrobial (MIC against S. aureus), antioxidant (DPPH radical scavenging), or enzyme inhibitory (e.g., COX-2) activities .

  • Key Findings :

Substituent ModificationBioactivity Change (vs. Parent)Mechanism Hypothesis
3,4-Dimethoxybenzyl → Pyridinyl2× increase in antimicrobial activityEnhanced membrane penetration via cationic charge
Chlorophenyl → FluorophenylReduced cytotoxicity (IC50 ↑ 30%)Altered metabolic oxidation pathways

Q. How should contradictory data in biological assays be resolved?

  • Case Study : Discrepancies in IC50 values (e.g., 5 μM vs. 20 μM in cancer cell lines) may arise from assay conditions.
  • Methodology :

Standardize protocols : Use identical cell lines (ATCC-verified), serum concentrations, and incubation times .

Control for redox interference : Add catalase (100 U/mL) to neutralize false positives from compound auto-oxidation .

Validate via orthogonal assays : Confirm apoptosis via flow cytometry (Annexin V/PI) alongside MTT assays .

Q. What computational strategies predict binding modes with biological targets?

  • Methodology :

Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 5KIR) or DNA gyrase (PDB: 1KZN). The 3,4-dimethoxybenzyl group may occupy hydrophobic pockets .

MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Key hydrogen bonds (e.g., oxazine O→Arg120 in COX-2) stabilize binding .

  • Output :

Target ProteinDocking Score (kcal/mol)Key Interactions
COX-2-9.2H-bond: O...Arg120; π-π: Chlorophenyl...Tyr355
DNA Gyrase-8.7Hydrophobic: Dimethoxybenzyl...Val167

Notes on Experimental Design

  • Catalyst Optimization : Screen Lewis acids (e.g., ZnCl2 vs. BF3·Et2O) to improve cyclization yields .
  • In Vivo Translation : Prioritize compounds with logP < 3.5 (calculated via ChemDraw) to enhance bioavailability .

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